molecular formula C17H20ClN3O2 B5052116 N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide

Cat. No. B5052116
M. Wt: 333.8 g/mol
InChI Key: GBKJYOMXPGKLTI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide, also known as CMDB, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMDB is a member of the butanamide family and is a pyrimidine derivative. Its unique chemical structure makes it an interesting compound to study and explore its various properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is not fully understood. However, studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to interact with certain receptors in the brain, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can induce apoptosis, or programmed cell death, in cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have analgesic effects and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in lab experiments is its potential toxicity. Studies have shown that high doses of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide can be toxic to cells and may cause adverse effects.

Future Directions

There are several future directions for research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. One potential direction is to explore the potential applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the field of cancer research. Further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide and its potential as a cancer treatment. Another potential direction is to explore the effects of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide on the central nervous system. Studies are needed to understand the potential therapeutic applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide in the treatment of neurological disorders. Finally, future research could focus on developing new derivatives of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide with improved properties and reduced toxicity.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system. While N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has several advantages as a research compound, its potential toxicity is a limitation that needs to be addressed. Future research on N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide could focus on exploring its potential therapeutic applications in various fields.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 3-chloro-4-methylphenylamine with ethyl 2-oxo-4,6-dimethyl-1-piperidinecarboxylate to form the intermediate compound. The intermediate compound is then treated with butyryl chloride to yield the final product, N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide. The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is a multi-step process that requires specialized equipment and expertise.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has been widely used in scientific research due to its potential applications in various fields. One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide is in the field of cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide has also been used in the field of neuroscience to study the effects of the compound on the central nervous system.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-2-oxopyrimidin-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-5-15(21-12(4)8-11(3)19-17(21)23)16(22)20-13-7-6-10(2)14(18)9-13/h6-9,15H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJYOMXPGKLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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